molecular formula C9H18N2O B1275913 1-Allyl-4-(2-hydroxyethyl)-piperazine CAS No. 27612-67-5

1-Allyl-4-(2-hydroxyethyl)-piperazine

Cat. No. B1275913
CAS RN: 27612-67-5
M. Wt: 170.25 g/mol
InChI Key: OIIANXCKEGUVFK-UHFFFAOYSA-N
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Description

The compound 1-Allyl-4-(2-hydroxyethyl)-piperazine is not directly mentioned in the provided papers. However, the papers discuss various piperazine derivatives, which are relevant to the understanding of the chemical behavior and properties of piperazine compounds in general. Piperazine derivatives are known for their diverse pharmacological activities and are often used as intermediates in pharmaceutical synthesis .

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine is described as starting from 2,6-dichloro-nitrobenzene and piperazine, with a total yield of 48.2% . The factors influencing the key steps of alkylation, acidulation, and reduction of the nitro group are discussed, which could be relevant for the synthesis of 1-Allyl-4-(2-hydroxyethyl)-piperazine.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. For example, the crystal structures of certain (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxybutyl)-piperazine derivatives with anti-malarial activity have been reported . The importance of specific substituents and the molecular conformation for generating activity is highlighted. These findings can provide insights into the structural requirements for the activity of 1-Allyl-4-(2-hydroxyethyl)-piperazine.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their pharmacological properties. For example, the analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine were modified to achieve improved selectivity and affinity for the 5-HT1A receptor over alpha 1-adrenergic receptors . The replacement of certain moieties and the introduction of bulky groups were found to be beneficial. These structure-affinity relationship studies can be applied to understand the chemical reactivity of 1-Allyl-4-(2-hydroxyethyl)-piperazine.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the crystal packing of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid showed a preference for parallel edge-to-center arene interactions, which is determined by the presence of strongly dipolar groups . These properties are important for the solid-state behavior of the compounds and could be relevant for the characterization of 1-Allyl-4-(2-hydroxyethyl)-piperazine.

Scientific Research Applications

Radioligand Development for Neurology and Oncology Studies

1-Allyl-4-(2-hydroxyethyl)-piperazine derivatives have been explored for developing radioligands targeting sigma-1 receptors. These radioligands are useful in pharmacology, neurology, psychiatry, and oncology. A study by Lever et al. (2012) synthesized and evaluated compounds such as E-1, Z-1, 2, and 3 for their sigma receptor affinities. E-1, in particular, showed potential for in vitro and in vivo studies, including single photon emission computed tomography applications (Lever et al., 2012).

Antineoplastic and Differentiation Agents in Leukemic Cells

Piperazine derivatives of butyric acid, which include 1-(2-hydroxyethyl) 4-(1-oxobutyl)-piperazine, have been investigated for their antineoplastic properties. Gillet et al. (1997) studied their effects on the differentiation and proliferation of human erythroleukemia and myeloid leukemia cells, revealing significant activity in both cell lines (Gillet et al., 1997).

Radioprotective Agents

A series of 1-(2-hydroxyethyl)piperazine derivatives have been synthesized and evaluated for their potential as novel radioprotective agents. Filipová et al. (2020) found that some compounds protected human cells against radiation-induced apoptosis, suggesting their value in further research as radioprotectors (Filipová et al., 2020).

HIV-1 Reverse Transcriptase Inhibition

Piperazine derivatives have been developed as non-nucleoside inhibitors of HIV-1 reverse transcriptase. Romero et al. (1994) synthesized a variety of analogs, demonstrating potent inhibition and identifying candidates for clinical evaluation (Romero et al., 1994).

Opioid Receptor Binding and Antinociceptive Activity

Allyl-2,5-dimethyl-1-piperazines, a related compound, have shown promise as analgesic agents. Gengo et al. (2003) compared the properties of DPI-3290 with established narcotics, finding it had equivalent antinociceptive efficacy but differed significantly in terms of hypercapnia (Gengo et al., 2003).

properties

IUPAC Name

2-(4-prop-2-enylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h2,12H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIANXCKEGUVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406286
Record name 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-4-(2-hydroxyethyl)-piperazine

CAS RN

27612-67-5
Record name 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27612-67-5
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